molecular formula C12H6Br2N2 B12561601 3,8-Dibromo-4,7-phenanthroline CAS No. 199867-78-2

3,8-Dibromo-4,7-phenanthroline

Cat. No.: B12561601
CAS No.: 199867-78-2
M. Wt: 338.00 g/mol
InChI Key: VJUIQVPPJHRZMD-UHFFFAOYSA-N
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Description

3,8-Dibromo-4,7-phenanthroline is an organic compound belonging to the phenanthroline family, characterized by the presence of two bromine atoms at the 3rd and 8th positions and two additional bromine atoms at the 4th and 7th positions on the phenanthroline ring. Phenanthroline derivatives are well-known for their applications in coordination chemistry, where they act as ligands forming stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromo-4,7-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method includes the use of bromine in the presence of a catalyst such as sulfur dichloride (SCl2) under controlled conditions . The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ safer and more environmentally friendly brominating agents to comply with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 3,8-Dibromo-4,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,8-Dibromo-4,7-phenanthroline primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal centers, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The electronic properties of the phenanthroline ring can be tuned by the bromine substituents, affecting the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison: 3,8-Dibromo-4,7-phenanthroline is unique due to the specific positioning of the bromine atoms, which can influence its electronic properties and reactivity. Compared to other dibromo-phenanthrolines, it may exhibit different coordination behavior and stability when forming metal complexes. The presence of four bromine atoms can also enhance its potential as a building block for more complex organic molecules .

Properties

CAS No.

199867-78-2

Molecular Formula

C12H6Br2N2

Molecular Weight

338.00 g/mol

IUPAC Name

3,8-dibromo-4,7-phenanthroline

InChI

InChI=1S/C12H6Br2N2/c13-11-5-1-7-8-2-6-12(14)16-10(8)4-3-9(7)15-11/h1-6H

InChI Key

VJUIQVPPJHRZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C3=C(C=C2)N=C(C=C3)Br)Br

Origin of Product

United States

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